molecular formula C20H22N2O4 B12293769 1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate

1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate

Cat. No.: B12293769
M. Wt: 354.4 g/mol
InChI Key: AYZIFHUAPQCMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C20H22N2O4 and a molecular weight of 354.40 g/mol . This compound is characterized by its unique structure, which includes a fluorenyl group and a tert-butyl group attached to a hydrazine dicarboxylate moiety. It is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate typically involves the reaction of fluorenylmethanol with tert-butyl hydrazine-1,2-dicarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-((9H-fluoren-9-yl)methyl) 2-(tert-butyl) hydrazine-1,2-dicarboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a fluorenyl group and a tert-butyl group attached to a hydrazine dicarboxylate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(9H-fluoren-9-ylmethoxycarbonylamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-20(2,3)26-19(24)22-21-18(23)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZIFHUAPQCMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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